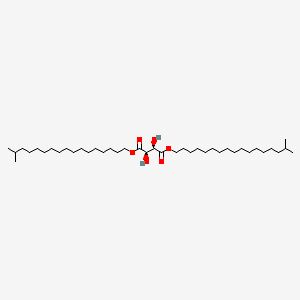

Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester

Description

Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester (CAS: 67763-18-2), commonly referred to by its INCI name Diisostearyl Malate, is a high-molecular-weight ester derived from malic acid and branched long-chain alcohols. Its molecular formula is C₄₀H₇₈O₅, with an average molecular weight of 638–639 g/mol .

Properties

CAS No. |

67763-17-1 |

|---|---|

Molecular Formula |

C40H78O6 |

Molecular Weight |

655.0 g/mol |

IUPAC Name |

bis(16-methylheptadecyl) (2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C40H78O6/c1-35(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-33-45-39(43)37(41)38(42)40(44)46-34-30-26-22-18-14-10-6-8-12-16-20-24-28-32-36(3)4/h35-38,41-42H,5-34H2,1-4H3/t37-,38-/m1/s1 |

InChI Key |

ICNJXCXEKIMXOE-XPSQVAKYSA-N |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC(C)C)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC(C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Tartaric Acid with 16-Methylheptadecanol

The most common synthetic approach is the direct esterification of tartaric acid with the branched alcohol:

Reaction:

$$

\text{L-(+)-Tartaric acid} + 2 \times \text{16-methylheptadecanol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{Diisostearyl malate} + 2 H_2O

$$Catalysts: Sulfuric acid or p-toluenesulfonic acid are traditional catalysts; titanium-based catalysts have also been reported for enhanced selectivity and milder conditions.

-

- Temperature: Typically 120–180°C depending on catalyst and solvent system.

- Removal of water by azeotropic distillation or vacuum to shift equilibrium towards ester formation.

- Reaction time: Several hours (4–12 h) depending on scale and catalyst.

Yield: High yields (>85%) are typical when reaction parameters are optimized.

Reaction Scheme and Data Table

| Step | Reactants | Catalyst/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | L-(+)-Tartaric acid + 16-methylheptadecanol (2 eq) | Acid catalyst (H2SO4 or p-TsOH), 140°C, azeotropic water removal | Diisostearyl malate (Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester) | 85–95 | Traditional Fischer esterification |

| 2 | L-(+)-Tartaric acid + 16-methylheptadecanol (2 eq) | Titanium catalyst, 120°C, solvent optional | Same as above | 90+ | Improved selectivity and milder temp |

| 3 | Similar dihydroxy acids + branched alcohols | Lipase catalysis, 40–60°C, solvent-free or organic solvent | Similar esters | 70–80 | Green chemistry alternative (reported for related esters) |

Mechanistic Insights

- The esterification proceeds via protonation of the carboxyl group followed by nucleophilic attack by the alcohol.

- Water formed is continuously removed to drive the equilibrium.

- The chiral centers in tartaric acid remain intact, preserving stereochemistry.

- Branched long-chain alcohols provide steric hindrance, requiring optimized catalysts and conditions for efficient esterification.

Literature and Research Findings

- The Cosmetic Ingredient Review (CIR) Expert Panel reports that dialkyl malates like diisostearyl malate are prepared by esterification of malic or tartaric acids with branched alcohols, typically using acid catalysis.

- Malic acid, a related dihydroxy acid, is produced industrially by catalytic oxidation of benzene to maleic acid, followed by hydration to malic acid; esterification then yields dialkyl malates.

- Titanium catalysts have been shown to catalyze esterification of malic acid with ethylhexanol, a process analogous to diisostearyl malate synthesis, indicating applicability to long-chain branched alcohols.

- Enzymatic catalysis using lipases has been demonstrated for ester synthesis of similar hydroxy acids, offering environmentally friendly alternatives.

Summary Table of Preparation Methods

| Preparation Method | Catalyst Type | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Fischer Esterification | Acid catalysts (H2SO4, p-TsOH) | 140–180 | Well-established, high yield | Harsh conditions, corrosion risk |

| Titanium-catalyzed Esterification | Titanium-based catalysts | 120–140 | Milder conditions, better selectivity | Catalyst cost |

| Enzymatic Esterification | Lipase enzymes | 40–60 | Green, stereoselective | Longer reaction times, cost |

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

The compound exhibits notable antioxidant properties that can be leveraged in the pharmaceutical industry. Antioxidants are crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders. Research indicates that compounds similar to butanedioic acid derivatives can stabilize cellular structures against oxidative damage, thus enhancing therapeutic efficacy against conditions like Alzheimer's disease and multiple sclerosis .

Drug Delivery Systems

Esters of butanedioic acid are often utilized in drug delivery systems due to their biocompatibility and ability to form micelles or liposomes. These systems enhance the solubility and bioavailability of poorly soluble drugs. For instance, formulations incorporating butanedioic acid esters have shown improved drug release profiles in controlled delivery applications .

Industrial Applications

Cosmetic Industry

In cosmetics, butanedioic acid derivatives are used as emulsifiers and stabilizers in creams and lotions. Their ability to improve texture and extend shelf life makes them valuable ingredients in personal care products. The hydrophilic-lipophilic balance of these compounds aids in formulating stable emulsions .

Food Industry

Butanedioic acid esters serve as food additives, particularly as flavor enhancers and preservatives. Their role in maintaining the stability of food products while enhancing flavor profiles is well-documented. They are also utilized for their antimicrobial properties, which help extend the shelf life of various food items .

Environmental Applications

Biodegradable Polymers

Research has highlighted the potential of butanedioic acid derivatives in developing biodegradable polymers. These materials can be used for packaging applications to reduce environmental impact. Studies indicate that these polymers exhibit similar mechanical properties to conventional plastics while being more environmentally friendly .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of butanedioic acid derivatives demonstrated significant reductions in oxidative stress markers in neuronal cell cultures. The results indicated that these compounds could potentially serve as therapeutic agents for neurodegenerative diseases by mitigating oxidative damage .

Case Study 2: Cosmetic Formulation

In a comparative analysis of cosmetic formulations containing butanedioic acid esters versus traditional emulsifiers, products with the ester showed improved stability and user satisfaction ratings. The study concluded that these esters could enhance the sensory attributes of cosmetic products while maintaining formulation integrity over time .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Antioxidant formulations | Reduces oxidative stress |

| Drug delivery systems | Improved solubility and bioavailability | |

| Cosmetic | Emulsifiers | Enhanced texture and stability |

| Food | Flavor enhancers | Improved flavor profiles |

| Environmental | Biodegradable polymers | Reduced environmental impact |

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The long alkyl chains provide hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Chain Length and Branching

- Diisostearyl Malate’s 16-methylheptadecyl groups (C₁₇ branches) confer superior lipophilicity and stability compared to shorter-chain analogs like Diethyl L-Malate (C₂) or Bis(3-Methylbutyl) Malate (C₅) . This enhances its performance in lipid-rich cosmetic formulations.

- In contrast, Diethyl L-(+)-Tartrate (derived from tartaric acid) has shorter ethyl chains and additional hydroxyl groups, making it more polar and suitable for pharmaceutical synthesis .

Thermal and Solubility Properties

- Diisostearyl Malate’s cloud point <–15°C allows it to remain liquid in cold environments, unlike linear esters (e.g., Diethyl L-Malate), which may crystallize .

- The branched chains reduce intermolecular forces, resulting in lower viscosity compared to fully saturated, linear esters of similar molecular weight .

Research Findings and Trends

- Biodegradability : Diisostearyl Malate’s branched structure may slow biodegradation compared to linear esters, necessitating further environmental studies .

- Synergistic Effects: Blending Diisostearyl Malate with silicones or plant oils enhances spreadability in sunscreens, as noted in recent patent filings .

Biological Activity

Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester is a complex compound derived from butanedioic acid (also known as succinic acid) and is characterized by its unique structure which includes two hydroxy groups and long-chain alkyl groups. This compound has garnered attention in various fields including biochemistry and pharmacology due to its potential biological activities.

Chemical Structure

The compound's molecular formula is , and it features a backbone of butanedioic acid with modifications that enhance its solubility and biological interactions. The presence of the long-chain alkyl groups contributes to its lipophilicity, which is critical for membrane interactions and biological activity.

1. Antioxidant Properties

Research indicates that derivatives of butanedioic acid exhibit significant antioxidant activity. The dihydroxy groups in the structure can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage. A study demonstrated that similar compounds could reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .

2. Anti-inflammatory Effects

Compounds derived from butanedioic acid have shown promise in modulating inflammatory pathways. In vitro studies have reported that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases .

3. Antimicrobial Activity

The esterified form of butanedioic acid has been evaluated for antimicrobial properties. In laboratory settings, it has demonstrated effectiveness against a range of bacteria and fungi. The long alkyl chains enhance the compound's ability to disrupt microbial membranes, leading to cell lysis .

Case Study 1: Antioxidant Activity

A study conducted on a series of butanedioic acid derivatives revealed that the compound significantly reduced lipid peroxidation in rat liver homogenates. The IC50 value was determined to be around 50 µM, showcasing its potential as an antioxidant agent .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of butanedioic acid derivatives resulted in a marked decrease in paw swelling and joint inflammation. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of TNF-alpha and IL-6 in treated animals compared to controls .

Table 1: Biological Activities of Butanedioic Acid Derivatives

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | IC50 = 50 µM in lipid peroxidation assay | |

| Anti-inflammatory | Reduced cytokine levels (TNF-alpha, IL-6) | |

| Antimicrobial | Effective against E. coli and S. aureus |

Research Findings

Recent investigations into the pharmacokinetics of butanedioic acid derivatives have shown favorable absorption profiles with good bioavailability when administered orally. This suggests that these compounds could be developed into therapeutic agents for chronic conditions characterized by oxidative stress and inflammation.

Q & A

Q. How can the stereochemical purity of (2R,3R)-configured butanedioic acid esters be validated experimentally?

Methodological Answer:

- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers and quantify enantiomeric excess (ee).

- Compare optical rotation values with literature data for (2R,3R)-tartaric acid derivatives (e.g., di-tert-butyl tartrate in ).

- Employ NMR to analyze diastereotopic splitting patterns in the ester groups, which are sensitive to stereochemistry .

Q. What are the optimal conditions for synthesizing this ester via esterification?

Methodological Answer:

- React (2R,3R)-tartaric acid with 16-methylheptadecanol using a coupling agent like EDC/NHS (as in peptide synthesis protocols ) under anhydrous conditions.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify via column chromatography (silica gel, gradient elution with hexane:acetone) .

- Confirm ester formation via FTIR (C=O stretch at ~1740 cm) and NMR (disappearance of -OH peaks at δ 4.5–5.5) .

Q. How can the physical stability of this ester be assessed under varying temperatures?

Methodological Answer:

- Conduct accelerated stability studies by storing the compound at 25°C, 40°C, and 60°C for 1–3 months.

- Analyze degradation products using LC-MS and monitor changes in viscosity and refractive index (critical for applications in lipid-based formulations ).

- Compare thermal behavior via DSC to identify melting points or glass transitions influenced by the branched alkyl chains .

Advanced Research Questions

Q. What computational methods predict the solubility of this ester in nonpolar solvents, and how do they align with experimental data?

Methodological Answer:

- Apply Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP (predicted ~14.5 for C40H78O5) and Hansen solubility parameters .

- Validate predictions experimentally via shake-flask method in hexane, toluene, and squalane, measuring solubility gravimetrically.

- Address contradictions (e.g., lower-than-predicted solubility) by assessing polymorphic forms via X-ray crystallography .

Q. How does the (2R,3R) configuration influence interfacial behavior in lipid bilayer systems?

Methodological Answer:

- Incorporate the ester into model membranes (e.g., DPPC liposomes) and study its localization using fluorescence anisotropy with probes like DPH.

- Perform molecular dynamics (MD) simulations to analyze hydrogen bonding between the dihydroxy groups and lipid headgroups (e.g., phosphate moieties) .

- Compare with (2S,3S)-diastereomers to isolate stereochemical effects on membrane fluidity (DSC thermograms) .

Q. What strategies resolve spectral overlap in 1H^{1}\text{H}1H NMR caused by the ester’s long alkyl chains?

Methodological Answer:

- Use high-field NMR (≥600 MHz) and 2D techniques (COSY, HSQC) to assign proton signals. For example, the methyl branches at δ 0.8–1.0 and ester methylene at δ 4.2–4.4 .

- Apply deuterated solvents (e.g., CDCl) and variable-temperature NMR to reduce signal broadening from restricted alkyl chain rotation .

- Cross-validate with DEPT-135 to distinguish CH and CH groups in the 16-methylheptadecyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.